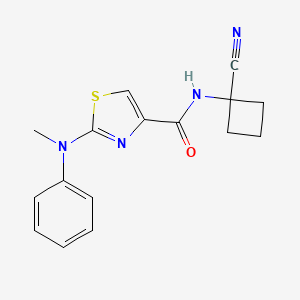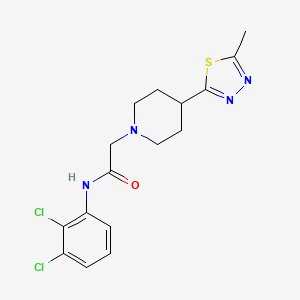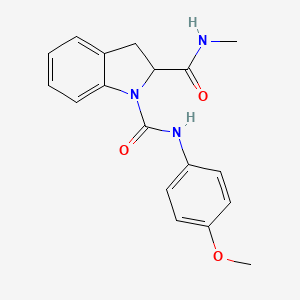![molecular formula C24H19ClN2O6 B2517838 2-(3-(4-clorofenil)benzo[c]isoxazol-5-carboxamido)-4,5-dimetoxi benzoato de metilo CAS No. 924823-82-5](/img/structure/B2517838.png)
2-(3-(4-clorofenil)benzo[c]isoxazol-5-carboxamido)-4,5-dimetoxi benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate" is a complex organic molecule that likely contains a benzo[c]isoxazole moiety, a 4-chlorophenyl group, and a dimethoxybenzoate ester. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and can help infer some properties and synthetic methods that might be applicable.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including the formation of rings and the introduction of functional groups. For example, the synthesis of benzimidazole derivatives as described in paper involves the use of analytical data and various spectroscopic methods to characterize the compounds. Similarly, the synthesis of the compound might involve a series of reactions including amide bond formation, esterification, and the introduction of chloro and methoxy groups.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography, NMR, and computational methods like DFT. For instance, the crystal structure and DFT study of a related compound in paper provide insights into the geometry and electronic structure, which could be relevant for understanding the molecular structure of "Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate". The presence of chloro and methoxy groups would influence the electron distribution and molecular geometry.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The presence of an amide group, as in the compound of interest, suggests potential for hydrogen bonding and nucleophilic attack. The chlorophenyl group could undergo electrophilic aromatic substitution reactions. Paper discusses hydrogen-bonded sheet structures in related compounds, which could also be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as melting point, solubility, and stability, are determined by its molecular structure. For example, the stability of methyl derivatives over chloro forms as mentioned in paper could suggest that the methoxy groups in the compound of interest might confer additional stability. The presence of dimethoxy groups could also affect the solubility in organic solvents.
Aplicaciones Científicas De Investigación
Química Medicinal
Los compuestos heterocíclicos, como los isoxazoles, juegan un papel vital en la química medicinal . Exhiben diversas actividades biológicas, incluyendo anticancerígena, antiinflamatoria, antifúngica, antialérgica, antibacteriana, anti-VIH, antiviral, anticonvulsiva y más .
Actividad Anticancerígena
Los derivados de isoxazol han demostrado potencial como agentes anticancerígenos . Por ejemplo, los compuestos fusionados de cromeno[4, 3- b]pirrolo[3, 2- h]quinolin-7(1 H )-ona han demostrado actividad anticancerígena contra líneas celulares de melanoma murino .
Actividad Antiinflamatoria
Los derivados de isoxazol también se han encontrado que exhiben propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por inflamación.
Actividad Antimicrobiana
Los compuestos de isoxazol han demostrado actividad antimicrobiana, lo que los hace potencialmente útiles en el desarrollo de nuevos antibióticos .
Actividad Antiviral
Los derivados de isoxazol han mostrado potencial como agentes antivirales . Esto podría hacerlos valiosos en el tratamiento de diversas infecciones virales.
Uso en la Síntesis de Otros Compuestos
Los compuestos de isoxazol se pueden utilizar en la síntesis de otros compuestos complejos . Por ejemplo, se han utilizado en la síntesis de nuevos derivados de 3-((benzo[d]tiazol-2-ilamino)(4-metoxifenil)metil)-4-hidroxi-1-metilquinolin-2(1 H)-ona .
Mecanismo De Acción
Target of Action
It is known that benzoxazole derivatives, which this compound is a part of, have a wide spectrum of pharmacological activities . They have been found to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a way that leads to their antimicrobial and anticancer activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the benzoxazole derivative.
Biochemical Pathways
Benzoxazole derivatives have been found to affect a variety of biochemical pathways due to their wide spectrum of pharmacological activities . The downstream effects would depend on the specific pathways affected.
Result of Action
Benzoxazole derivatives have been found to have antimicrobial and anticancer activities . The specific effects would depend on the nature of the target and the specific interactions between the compound and its target.
Propiedades
IUPAC Name |
methyl 2-[[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]amino]-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O6/c1-30-20-11-17(24(29)32-3)19(12-21(20)31-2)26-23(28)14-6-9-18-16(10-14)22(33-27-18)13-4-7-15(25)8-5-13/h4-12H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANOGKANAXWQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2517756.png)
![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)

![N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine](/img/structure/B2517763.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)





